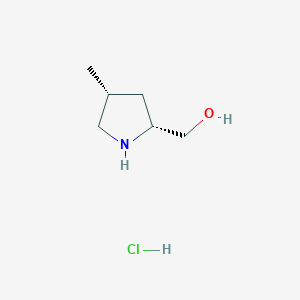
((2R,4R)-4-Methylpyrrolidin-2-yl)methanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((2R,4R)-4-Methylpyrrolidin-2-yl)methanol hydrochloride: is a chiral compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities and ability to enhance the pharmacokinetic properties of drug molecules .
準備方法
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent such as tetrahydrofuran (THF) or ethanol .
Industrial Production Methods: Industrial production of ((2R,4R)-4-Methylpyrrolidin-2-yl)methanol hydrochloride may involve continuous flow synthesis techniques to ensure high yield and purity. These methods utilize packed columns with catalysts like Raney® nickel and low boiling point alcohols to facilitate the reaction .
化学反応の分析
Types of Reactions: ((2R,4R)-4-Methylpyrrolidin-2-yl)methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as LiAlH4 or NaBH4.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.
Reduction: LiAlH4 in THF or NaBH4 in ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Alkylated or acylated pyrrolidine derivatives.
科学的研究の応用
Chemistry: ((2R,4R)-4-Methylpyrrolidin-2-yl)methanol hydrochloride is used as a building block in the synthesis of various complex organic molecules. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution processes .
Biology: In biological research, the compound is used to study enzyme-substrate interactions and as a ligand in receptor binding studies. Its ability to modulate biological pathways makes it a useful tool in understanding cellular mechanisms .
Medicine: The compound has potential applications in drug discovery and development. It is investigated for its pharmacological properties, including its ability to act as an agonist or antagonist at specific receptors. Its chiral nature also makes it a candidate for developing enantiomerically pure drugs .
Industry: In the industrial sector, this compound is used in the production of fine chemicals, agrochemicals, and polymers. Its versatility and reactivity make it a valuable intermediate in various chemical processes .
作用機序
The mechanism of action of ((2R,4R)-4-Methylpyrrolidin-2-yl)methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
類似化合物との比較
Pyrrolidine: A parent compound with a similar structure but lacking the methyl and hydroxyl groups.
Prolinol: A pyrrolidine derivative with a hydroxyl group at the 2-position.
Pyrrolidin-2-one: A lactam derivative of pyrrolidine with a carbonyl group at the 2-position .
Uniqueness: ((2R,4R)-4-Methylpyrrolidin-2-yl)methanol hydrochloride is unique due to its chiral nature and the presence of both methyl and hydroxyl groups. These structural features contribute to its distinct reactivity and biological activity compared to other pyrrolidine derivatives .
特性
分子式 |
C6H14ClNO |
|---|---|
分子量 |
151.63 g/mol |
IUPAC名 |
[(2R,4R)-4-methylpyrrolidin-2-yl]methanol;hydrochloride |
InChI |
InChI=1S/C6H13NO.ClH/c1-5-2-6(4-8)7-3-5;/h5-8H,2-4H2,1H3;1H/t5-,6-;/m1./s1 |
InChIキー |
XQUDEODBOXKGJB-KGZKBUQUSA-N |
異性体SMILES |
C[C@@H]1C[C@@H](NC1)CO.Cl |
正規SMILES |
CC1CC(NC1)CO.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















